5-(4-Methoxyphenyl)tetraphene-7,12-dione
Description
5-(4-Methoxyphenyl)tetraphene-7,12-dione is a polycyclic aromatic compound featuring a tetraphene-dione core substituted with a 4-methoxyphenyl group. This structure is closely related to angucycline antibiotics, which are known for their anthraquinone-based frameworks and diverse biological activities . Synthetically, it is prepared via methodologies such as Suzuki-Miyaura cross-coupling and ring-closing metathesis, yielding high-purity derivatives for structural and functional studies .
Properties
CAS No. |
62051-43-8 |
|---|---|
Molecular Formula |
C25H16O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C25H16O3/c1-28-16-12-10-15(11-13-16)21-14-22-23(18-7-3-2-6-17(18)21)25(27)20-9-5-4-8-19(20)24(22)26/h2-14H,1H3 |
InChI Key |
VCJKPGHXIVXIHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)tetraphene-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraphene Core: This step involves the cyclization of suitable precursors to form the tetraphene core structure.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Oxidation to Form Dione: The final step involves the oxidation of the intermediate compound to form the dione functional groups.
Industrial Production Methods
Industrial production methods for 5-(4-Methoxyphenyl)tetraphene-7,12-dione may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)tetraphene-7,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or quinones.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
5-(4-Methoxyphenyl)tetraphene-7,12-dione has a wide range of scientific research applications, including:
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Materials Science: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)tetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects : The 4-methoxyphenyl group enhances electronic delocalization in tetraphene-diones, whereas methyl groups prioritize hydrophobicity.
Core Structure Dictates Function : Tetraphene-diones may excel in redox-driven processes (e.g., antibiotic activity), while indoles/imidazoles are tailored for enzyme inhibition.
Synthetic Flexibility : Cross-coupling and metathesis strategies enable precise structural tuning, critical for optimizing physicochemical and biological properties .
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